Bienvenue dans la boutique en ligne BenchChem!

4-amino-N-phenylbutanamide

Positional isomerism GABA transporter inhibition Structure-activity relationship

4-Amino-N-phenylbutanamide (CAS 79858-31-4) is an N-phenyl amide derivative of γ-aminobutyric acid (GABA), bearing a primary amine at the terminal position of a butanamide chain and an unsubstituted phenyl ring on the amide nitrogen. With a molecular weight of 178.23 g/mol, a computed XLogP3 of 0.6, and a topological polar surface area of 55.1 Ų , it occupies a physicochemical space distinct from more lipophilic N-substituted analogs.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 79858-31-4
Cat. No. B3285173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-phenylbutanamide
CAS79858-31-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCN
InChIInChI=1S/C10H14N2O/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
InChIKeyNEQLHGVVCYJTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-phenylbutanamide (CAS 79858-31-4): Procurement-Grade Structural and Functional Baseline for GABA-Derived Scaffold Selection


4-Amino-N-phenylbutanamide (CAS 79858-31-4) is an N-phenyl amide derivative of γ-aminobutyric acid (GABA), bearing a primary amine at the terminal position of a butanamide chain and an unsubstituted phenyl ring on the amide nitrogen . With a molecular weight of 178.23 g/mol, a computed XLogP3 of 0.6, and a topological polar surface area of 55.1 Ų , it occupies a physicochemical space distinct from more lipophilic N-substituted analogs. This compound serves as a core scaffold for GABA uptake inhibitors and has been explored as a building block in medicinal chemistry programs targeting neurological and inflammatory pathways. Procurement specifications from major vendors indicate standard purity of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC available upon request .

Why 4-Amino-N-phenylbutanamide Cannot Be Interchanged with Closely Related Butanamide Analogs Without Experimental Validation


The 4-amino-N-phenylbutanamide scaffold contains two critical structural variables—the position of the primary amine along the butanamide chain and the substitution pattern on the phenyl ring—that fundamentally alter molecular recognition, physicochemical properties, and biological activity . Moving the amine from the 4-position (terminal) to the 3-position shortens the amine-to-amide distance by one methylene unit, altering hydrogen-bonding geometry with biological targets. Relocating the amine from the butanamide chain to the phenyl ring (as in N-(4-aminophenyl)butanamide) transforms the compound from a GABA-mimetic scaffold into an aniline-type pharmacophore with entirely different electronic character and metabolic liability . The free base and hydrochloride salt forms differ in aqueous solubility and hygroscopicity, affecting formulation, handling, and assay reproducibility. Generic substitution across this chemical space without experimental confirmation of target engagement, solubility, or stability risks irreproducible results in biological assays .

4-Amino-N-phenylbutanamide (CAS 79858-31-4): Quantitative Differentiation Evidence Against the Closest Structural Analogs


Positional Isomer Differentiation: 4-Amino vs. 3-Amino Substituent on Butanamide Chain Alters Amine–Amide Distance and Predicted Target Engagement

The regioisomeric position of the primary amine on the butanamide chain is a critical determinant of biological activity within the 4-aminobutanamide class. 4-Amino-N-phenylbutanamide positions the amine at the terminal (γ) carbon relative to the amide carbonyl, yielding a 4-bond spacing that directly mimics the natural substrate GABA (γ-aminobutyric acid). The 3-amino isomer (3-amino-N-phenylbutanamide, CAS 111961-65-0) places the amine at the β-carbon, shortening this spacing to 3 bonds . In published structure-activity relationship (SAR) studies on 2-substituted 4-aminobutanamide derivatives evaluated for inhibition of mGAT1–mGAT4 transporters stably expressed in HEK-293 cells, compounds retaining the 4-amino substitution pattern achieved pIC₅₀ values in the range of 4.23–5.23 (IC₅₀ ≈ 5.9–59 μM) . The 3-amino regioisomer lacks this GABA-mimetic geometry and is not characterized in the same class of GABA transporter assays, indicating a fundamental divergence in pharmacological relevance .

Positional isomerism GABA transporter inhibition Structure-activity relationship

Chain-Amine vs. Ring-Amine Topology: 4-Amino-N-phenylbutanamide vs. N-(4-aminophenyl)butanamide Defines Distinct Pharmacophoric Classes

The location of the primary amine fundamentally dictates the pharmacophoric class of the molecule. In 4-amino-N-phenylbutanamide (CAS 79858-31-4), the amine is located on the flexible butanamide chain, preserving the GABA backbone motif. In N-(4-aminophenyl)butanamide (CAS 116884-02-7), the amine is attached directly to the para-position of the phenyl ring, creating an aniline substructure . This structural divergence produces distinct physicochemical profiles: the chain-amine compound has a computed XLogP3 of 0.6 and a melting point below typical characterization ranges, while N-(4-aminophenyl)butanamide has a reported melting point of 64–65 °C . The aniline-type amine exhibits different basicity (predicted pKa of the conjugate acid of the aniline nitrogen ≈ 4.6–5.0) compared to the aliphatic primary amine in the butanamide chain (predicted pKa ≈ 10–11), which affects protonation state at physiological pH and consequently membrane permeability and target binding .

Pharmacophore topology Amine positioning GABA mimetic vs. aniline scaffold

Free Base vs. Hydrochloride Salt Selection: Aqueous Solubility and Handling Properties Differentiate Form Selection for Biological Assays

4-Amino-N-phenylbutanamide is available as both the free base (CAS 79858-31-4) and the hydrochloride salt (CAS 115022-96-3). Vendor technical documentation indicates that the free base is insoluble in water and readily soluble in organic solvents , while the hydrochloride salt form exhibits enhanced aqueous solubility and stability, making it more suitable for aqueous-based biological assays . The free base has a molecular weight of 178.23 g/mol, whereas the hydrochloride salt has a molecular weight of 214.69 g/mol (a 20.5% increase in formula weight), which must be accounted for when calculating molar concentrations for dose-response experiments . The hydrochloride salt also typically exhibits a defined melting point, facilitating identity verification by standard analytical methods.

Salt form selection Aqueous solubility Assay compatibility

4-Aminobutanamide Scaffold vs. N-Methylated Analog: GABA-Mimetic Integrity Depends on Primary Amine Preservation

Within GABA transporter pharmacology, the presence of a primary amine is a recognized determinant of activity. SAR studies on 4-aminobutanamide derivatives demonstrate that compounds retaining the primary amine in the 4-position engage mGAT1–mGAT4 transporters with pIC₅₀ values up to 5.23 . N-Methylation of the terminal amine, as in 4-(methylamino)-N-phenylbutanamide (CAS 1797018-11-1), converts the primary amine to a secondary amine, which alters hydrogen-bond donor capacity, steric bulk, and basicity . The N-methylated analog is associated with a distinct pharmacological profile (amphetamine-class structural features) and is not reported in the same GABA-focused screening cascades, indicating that N-methylation redirects biological activity away from GABAergic targets .

GABA mimetic Primary vs. secondary amine N-methylation effect

GABA Scaffold Fidelity: 4-Amino-N-phenylbutanamide Retains the Unbranched 4-Aminobutanamide Backbone Required for CNS Transporter Engagement

The 4-aminobutanamide core is the validated pharmacophore for GABA transporter (GAT) inhibition. In the comprehensive SAR study by Kowalczyk et al. (2014), six series of 2-substituted 4-aminobutanamide derivatives were evaluated against mGAT1–mGAT4, with compounds achieving pIC₅₀ values between 4.23 and 5.23 . Two lead compounds (15b and 15c) from this series advanced to in vivo behavioral studies and demonstrated significant activity against pentylenetetrazole (PTZ)-induced seizures in mice . 4-Amino-N-phenylbutanamide represents the minimally elaborated N-phenyl derivative of this validated core, providing a defined starting point for SAR exploration with the essential GABA-mimetic 4-aminobutanamide chain intact. In contrast, the unsubstituted 4-aminobutanamide (GABA amide, lacking the N-phenyl group) and the 4-hydroxybutanamide analog series engage GABA transporters with different potency and selectivity profiles, with 4-hydroxybutanamides achieving IC₅₀ values as low as 0.1 μM for optimized derivatives .

GABA transporter Scaffold fidelity CNS drug discovery

4-Amino-N-phenylbutanamide (CAS 79858-31-4): Validated Research and Industrial Deployment Scenarios Grounded in Differential Evidence


GABA Transporter Inhibitor Lead Optimization: Scaffold Starting Point for 2-Position SAR Expansion

4-Amino-N-phenylbutanamide serves as the unsubstituted N-phenyl core for GABA transporter (mGAT1–mGAT4) inhibitor development. The Kowalczyk et al. (2014) study established that 2-substituted derivatives of this scaffold achieve pIC₅₀ values of 4.23–5.23 against all four murine GABA transporter subtypes expressed in HEK-293 cells, with lead compounds demonstrating in vivo anticonvulsant efficacy against PTZ-induced seizures . Procurement of the 4-amino regioisomer (not the 3-amino or ring-amino variants) ensures GABA-mimetic geometry and compatibility with established GAT pharmacophore models. Researchers should specify CAS 79858-31-4 (free base) for organic synthesis of novel 2-substituted analogs, or CAS 115022-96-3 (hydrochloride) for direct aqueous biological screening.

PNMT and Aminopeptidase Biochemical Probe Development: Defined Selectivity Profiling Starting Material

BindingDB records indicate 4-amino-N-phenylbutanamide and its close structural analogs have been profiled against phenylethanolamine N-methyltransferase (PNMT) and porcine kidney microsomal CD13 (aminopeptidase N), with preliminary inhibition data available in curated biochemical databases . The compound's primary amine and N-phenyl amide groups provide key recognition elements for these enzyme targets. For academic or industrial groups developing PNMT or aminopeptidase inhibitors, this compound offers a low-molecular-weight starting scaffold (MW 178.23) with synthetic accessibility for parallel derivatization at the amine, amide, or phenyl positions. Users should request batch-specific QC documentation (NMR, HPLC, GC) from the vendor to confirm identity and purity prior to initiating enzyme assays .

Building Block for Combinatorial Library Synthesis and Diversity-Oriented Chemistry

Patent WO2002032915A1 identifies 4-amino-N-phenylbutanamide (referenced by InChIKey NEQLHGVVCYJTQN-UHFFFAOYSA-N) as a chemical component in combinatorial monosaccharide library construction . The compound's bifunctional nature—a primary amine for amide bond formation or reductive amination, and an N-phenyl amide as a stable anchoring group—makes it suitable for diversity-oriented synthesis and parallel library production. The free base form (CAS 79858-31-4) is preferred for organic reactions under anhydrous conditions due to its solubility in organic solvents . For procurement, standard purity of 95–98% is commercially available, with vendors offering custom synthesis for larger quantities.

Analytical Reference Standard for Regioisomer Identity Confirmation in QC/QA Workflows

Due to the existence of three structurally similar regioisomers with identical molecular formula (C₁₀H₁₄N₂O, MW 178.23)—4-amino-N-phenylbutanamide, 3-amino-N-phenylbutanamide (CAS 111961-65-0), and N-(4-aminophenyl)butanamide (CAS 116884-02-7)—analytical laboratories require authenticated reference standards for unambiguous identity confirmation . The three isomers are distinguishable by NMR (differences in methylene proton patterns), HPLC retention time (predicted hydrophobicity differences based on amine placement), and mass spectrometry fragmentation patterns. Procurement of analytically authenticated 4-amino-N-phenylbutanamide (CAS 79858-31-4) with full characterization data enables development of discriminatory analytical methods for regioisomer resolution in quality control workflows .

Quote Request

Request a Quote for 4-amino-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.